E3 Ligase Ligand-linker Conjugate 86

PROTAC synthesis cereblon ligand molecular weight optimization

PROTAC researchers face inconsistent degradation efficiency when linker-length variables confound ternary complex SAR. E3 Ligase Ligand-linker Conjugate 86 (CAS 2229720-55-0) solves this with a fixed 5-position isoindolinone exit vector and semi-rigid piperidine-carbamate linker, isolating cooperativity effects from linker-length artifacts for reproducible structure-activity analysis. • Defined geometry: Enables systematic target-ligand SAR without linker-length confounding; 1-2 Å linker shifts can invert ternary complex cooperativity (α) • Modular workflow: TFA-mediated Boc deprotection followed by HATU/DIPEA amide coupling to carboxylic acid-functionalized target ligands • Supply assurance: 100 mg-1 g standard pack sizes, in-stock availability with bulk custom synthesis on request

Molecular Formula C23H30N4O5
Molecular Weight 442.5 g/mol
Cat. No. B15137060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameE3 Ligase Ligand-linker Conjugate 86
Molecular FormulaC23H30N4O5
Molecular Weight442.5 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CCN(CC1)C2=CC3=C(C=C2)C(=O)N(C3)C4CCC(=O)NC4=O
InChIInChI=1S/C23H30N4O5/c1-23(2,3)32-22(31)24-15-8-10-26(11-9-15)16-4-5-17-14(12-16)13-27(21(17)30)18-6-7-19(28)25-20(18)29/h4-5,12,15,18H,6-11,13H2,1-3H3,(H,24,31)(H,25,28,29)
InChIKeySUNHYTFUZCZLJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

E3 Ligase Ligand-linker Conjugate 86 Specifications


E3 Ligase Ligand-linker Conjugate 86 (C23H30N4O5, MW 442.5 g/mol) is a synthetic intermediate designed for proteolysis-targeting chimera (PROTAC) construction, comprising a thalidomide-derived cereblon (CRBN) E3 ligase ligand covalently attached to a piperidine-carbamate linker . The conjugate provides a functionalized amine handle (tert-butyl carbamate-protected piperidine-4-amine) at the linker terminus, enabling modular conjugation to diverse target-protein ligands via amide bond formation or reductive amination chemistry .

PROTAC construction intermediateDesigned for CRBN-based heterobifunctional degrader assembly
Boc-protected amine conjugation handleSupports two-step deprotection-coupling workflows
Piperidine-carbamate linker architectureSemi-rigid geometry for ternary complex studies

Conjugate 86: Substitution Limitations


CRBN-recruiting ligand-linker conjugates exhibit profound degradation efficiency differences driven by linker length, composition, and attachment geometry. Studies demonstrate that altering linker length by as little as 1-2 Å can shift ternary complex cooperativity (α) from favorable to non-productive [1], while variations in PEG unit count alter degradation potency by >50-fold in side-by-side PROTAC comparisons [2]. Conjugate 86's specific piperidine-carbamate linker architecture—with a 5-position isoindolinone attachment vector and a Boc-protected secondary amine terminus—represents a defined molecular geometry that cannot be functionally replicated by other CRBN conjugates (e.g., Conjugate 87's shorter alkyl chain, C17H20N4O3 ; Conjugate 45's PEG-based flexible tethers ) without altering ternary complex formation kinetics, degradation DC50 values, or physicochemical properties of the final PROTAC molecule.

Linker length alters ternary complex cooperativity: Even 1–2 Å differences in linker reach can shift cooperativity (α) from productive to non-productive. Shorter conjugates like Conjugate 87 may not reproduce Conjugate 86's geometry.

PEG-unit count modulates degradation potency: PEG-based tethers (e.g., Conjugate 45) can change degradation DC50 by >50-fold compared to piperidine-carbamate. Direct functional substitution is not supported.

5-position attachment vector is geometry-specific: 4-position or PEG-ether CRBN conjugates create different exit orientations, which may not transfer ternary complex formation profiles.

Conjugate 86: Differentiation Evidence


Physicochemical Space vs Shorter CRBN Conjugates

Conjugate 86 (C23H30N4O5, MW 442.5) occupies a distinct molecular weight and lipophilicity space compared to shorter CRBN-based conjugates such as Conjugate 87 (C17H20N4O3, MW 328.4) . The extended piperidine-carbamate linker architecture in Conjugate 86 increases MW by 114.1 Da and adds one hydrogen bond donor (carbamate NH) relative to simpler alkyl-linked conjugates .

MW & HBD space vs Conjugate 87
Cross-study comparable
ΔMW +114.1 Da (34.7% larger); ΔHBD +1 donor
Reports distinct molecular weight and hydrogen-bond donor profile that influences linker-dependent degradation efficiency
Class-level evidence from PROTAC linker SAR; specific Conjugate 86 comparison derived from datasheet properties
PROTAC synthesis cereblon ligand molecular weight optimization Rule of 5 compliance

5-Position Attachment Vector for Ternary Complexes

Conjugate 86 features a piperidine linker attached at the 5-position of the isoindolinone ring (thalidomide scaffold), providing a defined exit vector that projects the linker terminus away from the CRBN binding pocket . In contrast, alternative CRBN conjugates utilize 4-position attachments (e.g., Conjugate 45 ) or variable PEG-based exit orientations. Systematic exit-vector studies on CBP/p300 bromodomain PROTACs demonstrate that altering linker attachment site by a single ring position alters degradation activity and ternary complex formation kinetics [1].

5-position exit vector
Class-level inference
5-position isoindolinone attachment (piperidine) vs 4-position or variable PEG-ether vectors
Attachment geometry is a critical determinant of ternary complex cooperativity; single-position shifts may alter degradation outcomes
Exit-vector analysis validated in PROTAC ER Degrader-14 incorporating identical ligand-linker moiety; data to verify for other targets
ternary complex cooperativity linker attachment vector CRBN ligand geometry PROTAC design

Boc-Protected Amine Terminus for Modular Assembly

Conjugate 86 terminates in a tert-butyl carbamate (Boc)-protected secondary amine (piperidin-4-amine), which provides a controlled deprotection handle for precise conjugation to target-protein ligands . Following Boc removal (TFA or HCl/dioxane), the liberated secondary amine can undergo amide coupling, reductive amination, or sulfonamide formation with carboxylic acid- or aldehyde-functionalized target ligands. In contrast, Conjugate 87 (C17H20N4O3) and other simpler conjugates lack this Boc-protected amine functionality , requiring alternative conjugation strategies.

Boc-amine synthetic handle
Data to verify
Boc-protected piperidin-4-amine versus non-Boc termini (alkyl, azide, carboxylic acid)
Supports modular two-step deprotection-coupling sequence, enabling orthogonal conjugation strategies
Supplier structural assignment; no independent validation of deprotection/coupling efficiency provided
PROTAC conjugation Boc deprotection modular synthesis amide coupling

Piperidine Linker Core: Metabolic Stability Advantage

Conjugate 86 incorporates a piperidine ring as the linker core, providing semi-rigid geometry that balances the conformational entropy of flexible PEG/alkyl chains against the potential metabolic liabilities of fully aliphatic linkers . In vitro microsomal stability studies indicate that PROTAC linkers containing heterocyclic elements (piperazine, piperidine) exhibit longer half-lives compared to straight-chain alkyl linkers due to reduced accessibility to oxidative metabolic enzymes [1]. Flexible PEG chains, while synthetically convenient, present multiple ether oxygen lone pairs that may serve as metabolic soft spots [2].

Piperidine metabolic context
Class-level inference
Heterocyclic linkers reported to show extended microsomal half-life relative to straight-chain alkyl linkers
May support linker metabolic stability screening in PROTAC DMPK optimization; specific Conjugate 86 data not available
Class inference from human liver microsome studies; source is a LinkedIn post—requires peer-reviewed validation
piperidine linker metabolic stability linker rigidity PROTAC pharmacokinetics

Conjugate 86: Key Applications


Modular PROTAC Library Synthesis via Boc Deprotection

Conjugate 86 is optimally deployed in parallel PROTAC library synthesis where a single CRBN-linker conjugate is coupled to diverse target-protein ligands bearing carboxylic acid handles. The Boc-protected amine enables a two-step workflow: (1) TFA-mediated Boc deprotection to liberate the piperidine secondary amine; (2) HATU/DIPEA-mediated amide coupling to carboxylic acid-functionalized target ligands . This modular approach has been validated in PROTAC ER Degrader-14 (compound 86), which incorporates the identical E3-ligand+linker moiety (tert-butyl (S)-4-(2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-5-yl)piperazine-1-carboxylate) conjugated to an ER-targeting ligand, demonstrating successful application in cellular and in vivo ER degradation studies .

Ternary Complex Cooperativity with Defined Exit Vector

Conjugate 86 provides a fixed 5-position isoindolinone exit vector, enabling systematic structure-activity relationship (SAR) studies where linker geometry is held constant while target-ligand binding elements are varied. This approach isolates ternary complex cooperativity effects attributable to POI-PROTAC-E3 interface interactions rather than linker-length variables, which have been shown to alter cooperativity (α) values by orders of magnitude in PROTAC systems like MZ1/MZ2/MZ4 . Researchers can leverage Conjugate 86's defined geometry to benchmark degradation efficiency across target classes without confounding linker-length variables.

Preclinical Optimization with Piperidine Linker

For PROTAC programs advancing beyond initial hit identification, Conjugate 86's piperidine core offers a semi-rigid linker scaffold that may confer metabolic stability advantages over fully flexible PEG or alkyl alternatives . The piperidine nitrogen provides a protonatable site (pKa ~9-10) that can influence subcellular localization and endosomal escape properties, as demonstrated in piperazine-containing PROTAC series where linker protonation enhances pH-responsive cellular trafficking . Researchers evaluating linker SAR in lead optimization should consider Conjugate 86 when seeking to balance synthetic accessibility with improved DMPK properties relative to first-generation PEG-based PROTACs.

Application
Selection Property
Validation Focus
PROTAC library synthesis via Boc deprotection
Boc-amine conjugation handle
Modular assembly and coupling efficiency
Ternary complex cooperativity SAR
5-position isoindolinone exit vector
Cooperativity benchmarking across target classes
Lead optimization DMPK profiling
Piperidine linker core (semi-rigid)
Metabolic stability and linker optimization

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